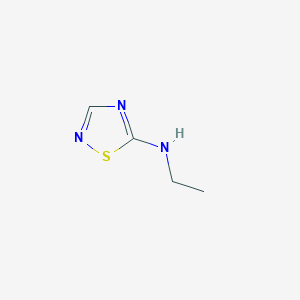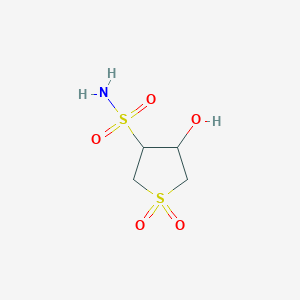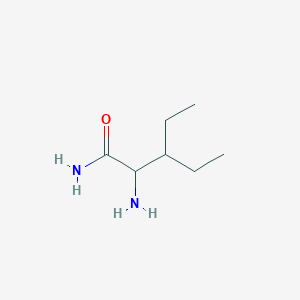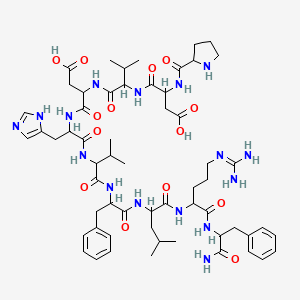![molecular formula C9H8N2OS B12111845 4-[(E)-Phenylimino]-thiazolidin-2-one CAS No. 14513-16-7](/img/structure/B12111845.png)
4-[(E)-Phenylimino]-thiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Thiazolone, 4-(phenylamino)- is a heterocyclic compound that features a thiazolone ring with a phenylamino substituent at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Thiazolone, 4-(phenylamino)- typically involves the condensation of thiosemicarbazide with phenyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: 2(5H)-Thiazolone, 4-(phenylamino)- can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidinones.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The biological activity of 2(5H)-Thiazolone, 4-(phenylamino)- is primarily attributed to its ability to interact with various molecular targets. It can inhibit the activity of enzymes such as proteases and kinases, which are involved in critical cellular processes. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Thiazolidinones: These compounds share a similar core structure but differ in the substituents attached to the ring.
Thiazoles: These compounds have a similar thiazole ring but lack the carbonyl group present in thiazolones.
Uniqueness: 2(5H)-Thiazolone, 4-(phenylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylamino group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
14513-16-7 |
|---|---|
Fórmula molecular |
C9H8N2OS |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
4-phenylimino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H8N2OS/c12-9-11-8(6-13-9)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |
Clave InChI |
WJWWDONJARAUPN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=CC=CC=C2)NC(=O)S1 |
Solubilidad |
>28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)


![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)


![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)



![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)
